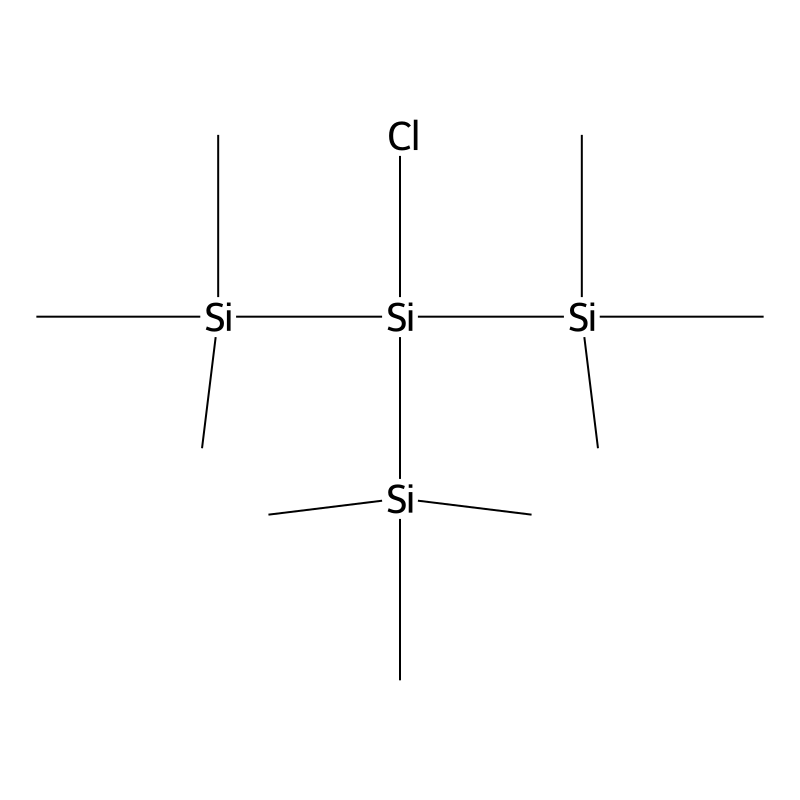

Chlorotris(trimethylsilyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: Protecting Groups and Derivatization

Protecting Groups

In organic synthesis, CTMSS is often used to introduce a trimethylsilyl (TMS) group onto hydroxyl (-OH), amino (-NH2), or thiol (-SH) functionalities. This "protection" prevents unwanted reactions at these sites while allowing manipulation of other parts of the molecule. The TMS group can be readily removed later under specific conditions to regenerate the original functional group [PubChem, National Institutes of Health (.gov) ].

Derivatization

CTMSS can be used to convert various organic compounds into their TMS derivatives. These derivatives are often more volatile and easier to analyze using techniques like gas chromatography (GC) or mass spectrometry (MS) [ScienceDirect, Applications of silylation in organic synthesis ]. This derivatization helps researchers study the structure and properties of complex molecules.

Chlorotris(trimethylsilyl)silane is an organosilicon compound with the chemical formula . It consists of a silicon atom bonded to three trimethylsilyl groups and one chlorine atom. This compound is notable for its unique structure, which allows it to participate in various

Chlorotris(trimethylsilyl)silane primarily acts as a silyl source in various reactions. The chlorine atom and the bulky trimethylsilyl groups influence its reactivity. The chlorine atom can be readily displaced by other nucleophiles, while the steric hindrance of the trimethylsilyl groups can affect the reaction pathway depending on the reaction conditions [].

Chlorotris(trimethylsilyl)silane can be synthesized through several methods:

- Direct Synthesis from Silicon: The compound can be produced by reacting trimethylchlorosilane with silicon metal in the presence of a catalyst. This method allows for the formation of chlorotris(trimethylsilyl)silane directly from its precursors.

- Salt Metathesis: Another approach involves the reaction of trimethylsilyl chloride with a suitable silicon source under specific conditions, leading to the formation of chlorotris(trimethylsilyl)silane.

- Silylation Reactions: The compound can also be synthesized through silylation reactions involving other silyl halides, allowing for the introduction of trimethylsilyl groups onto silicon substrates.

Chlorotris(trimethylsilyl)silane has several applications in various fields:

- Organic Synthesis: It serves as a reagent for silylation reactions, enabling chemists to protect functional groups and enhance the volatility of compounds for analysis.

- Material Science: The compound is used in the development of silicone-based materials due to its ability to form siloxane linkages.

- Surface Modification: Chlorotris(trimethylsilyl)silane can modify surfaces to enhance hydrophobicity or lipophilicity, making it useful in coatings and treatments for laboratory glassware.

Studies on the interactions of chlorotris(trimethylsilyl)silane with other compounds have revealed its reactivity towards nucleophiles. The compound's ability to undergo silylation makes it valuable in organic chemistry for modifying functional groups. Furthermore, its interactions with water and alcohols are critical for understanding its behavior in various chemical environments.

Chlorotris(trimethylsilyl)silane shares similarities with several other organosilicon compounds, notably:

| Compound | Formula | Key Features |

|---|---|---|

| Trimethylsilyl chloride | Commonly used silylation reagent; hydrolyzes readily | |

| Trichlorosilane | Used in silicon polymer synthesis; more reactive | |

| Hexamethyldisilazane | Used as a silicone precursor; less halogenated |

Uniqueness

Chlorotris(trimethylsilyl)silane is unique due to its stable structure that allows it to resist hydrolysis under neutral conditions while still being reactive enough for various synthetic applications. Its ability to form multiple trimethylsilyl groups distinguishes it from simpler silyl halides, offering enhanced functionality in organic synthesis and material science.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant